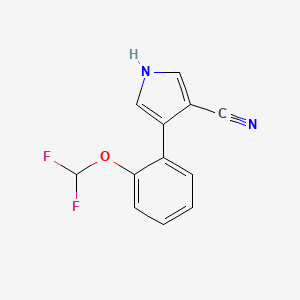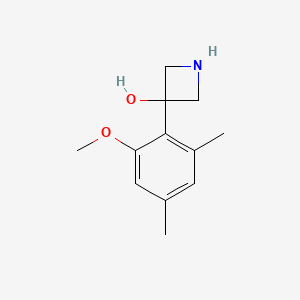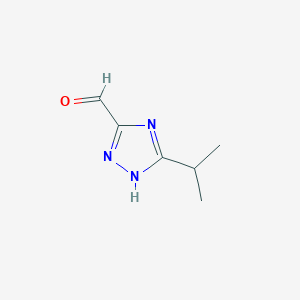
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile: is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an amine and a diketone.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the pyrrole ring with a difluoromethoxybenzene derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Addition of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the carbonitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyrrole-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can form hydrogen bonds with active site residues, facilitating binding and activity. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
類似化合物との比較
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Difluoromethoxy)phenylamine
Comparison:
- 4-(Difluoromethoxy)phenyl isocyanate: This compound contains an isocyanate group instead of a carbonitrile group, making it more reactive and suitable for different types of chemical reactions.
- 4-(Difluoromethoxy)phenyl isothiocyanate: The isothiocyanate group imparts different reactivity and biological activity compared to the carbonitrile group.
- 4-(Difluoromethoxy)phenylamine: The amine group in this compound makes it more basic and nucleophilic, leading to different chemical and biological properties.
特性
CAS番号 |
87388-20-3 |
|---|---|
分子式 |
C12H8F2N2O |
分子量 |
234.20 g/mol |
IUPAC名 |
4-[2-(difluoromethoxy)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)17-11-4-2-1-3-9(11)10-7-16-6-8(10)5-15/h1-4,6-7,12,16H |
InChIキー |
BFPDNOLIFQLHFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
![4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)

![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)



![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)

![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
